molecular formula C21H21N7O B2827515 (E)-2-amino-N-butyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 835907-35-2

(E)-2-amino-N-butyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2827515
CAS No.: 835907-35-2
M. Wt: 387.447
InChI Key: LLLKODDQTZVQJV-DHRITJCHSA-N
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Description

(E)-2-amino-N-butyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-amino-N-butyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Pyrrolo Ring Formation: The quinoxaline intermediate undergoes cyclization with an appropriate reagent to form the pyrrolo[2,3-b]quinoxaline structure.

    Introduction of the Pyridin-4-ylmethylene Group: This step involves the reaction of the pyrrolo[2,3-b]quinoxaline with pyridine-4-carbaldehyde in the presence of a base to form the Schiff base.

    Amination and Butylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and pyrrolo groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the Schiff base moiety using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or neutral conditions.

Major Products

    Oxidation Products: Oxidized derivatives with modified functional groups.

    Reduction Products: Reduced forms of the Schiff base, potentially leading to secondary amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.

Biology

    Enzyme Inhibition: The compound’s structure allows it to interact with and inhibit certain enzymes, making it a potential lead compound in drug discovery.

    Fluorescent Probes: Due to its conjugated system, it can be used as a fluorescent probe in biological imaging.

Medicine

    Anticancer Activity: Preliminary studies suggest that the compound may exhibit anticancer properties by interfering with cellular pathways involved in cancer progression.

    Antimicrobial Activity: It has potential as an antimicrobial agent against various bacterial and fungal strains.

Industry

    Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates.

    Agriculture: It may be used in the development of agrochemicals for pest control.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes and receptors. Its mechanism of action involves:

    Binding to Active Sites: The compound can bind to the active sites of enzymes, inhibiting their activity.

    Modulation of Pathways: It can modulate signaling pathways by interacting with receptors or other proteins involved in these pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds with similar quinoxaline cores, such as 2,3-diphenylquinoxaline.

    Pyrroloquinoxalines: Other pyrroloquinoxaline derivatives with different substituents.

    Schiff Bases: Compounds with similar Schiff base structures, such as N-(pyridin-4-ylmethylene)aniline.

Uniqueness

(E)-2-amino-N-butyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is unique due to its combination of a quinoxaline core, a pyrrolo ring, and a Schiff base moiety. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and more

Properties

IUPAC Name

2-amino-N-butyl-1-[(E)-pyridin-4-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O/c1-2-3-10-24-21(29)17-18-20(27-16-7-5-4-6-15(16)26-18)28(19(17)22)25-13-14-8-11-23-12-9-14/h4-9,11-13H,2-3,10,22H2,1H3,(H,24,29)/b25-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLKODDQTZVQJV-DHRITJCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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